molecular formula C14H12N2O4 B14817912 4-[(2-Methyl-5-nitro-phenylimino)-methyl]-benzene-1,3-diol

4-[(2-Methyl-5-nitro-phenylimino)-methyl]-benzene-1,3-diol

Cat. No.: B14817912
M. Wt: 272.26 g/mol
InChI Key: OHGBEXURQXMCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,3-benzenediol is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrophenyl group, an imino group, and a benzenediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,3-benzenediol typically involves the condensation of 2-methyl-5-nitroaniline with 1,3-benzenediol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,3-benzenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Scientific Research Applications

4-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,3-benzenediol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.

    Industry: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The compound’s imino and nitro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-methyl-5-nitrophenyl)imino]methyl}-benzene-1,3-diol
  • 4-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,3-benzenediol derivatives

Uniqueness

Compared to similar compounds, 4-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,3-benzenediol stands out due to its specific structural features, such as the presence of both nitro and imino groups. These functional groups confer unique reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

4-[(2-methyl-5-nitrophenyl)iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C14H12N2O4/c1-9-2-4-11(16(19)20)6-13(9)15-8-10-3-5-12(17)7-14(10)18/h2-8,17-18H,1H3

InChI Key

OHGBEXURQXMCFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.